REACTION_SMILES
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[Br-:9].[CH2:10]([CH3:11])[Mg+:12].[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH3:1][c:2]1[c:3]([C:7]#[N:8])[n:4][cH:5][o:6]1.[CH3:21][CH:22]([CH3:23])[O-:24].[CH3:26][CH:27]([CH3:28])[O-:29].[CH3:30][CH:31]([CH3:32])[O-:33].[CH3:34][CH:35]([CH3:36])[O-:37].[Na+:15].[OH-:14].[OH2:13].[Ti+4:25]>>[CH3:1][c:2]1[c:3]([C:7]2([NH2:8])[CH2:10][CH2:11]2)[n:4][cH:5][o:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
[Br-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ocnc1C#N
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ocnc1C1(N)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |